

An In-depth Technical Guide to Cy5.5 DBCO Fluorescent Dye

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Compound of Interest

Compound Name: Cy5.5 DBCO

Cat. No.: B15604810

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For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount to success. This guide provides a comprehensive overview of the Cy5.5 dibenzocyclooctyne (DBCO) fluorescent dye, a near-infrared (NIR) probe renowned for its utility in copper-free click chemistry applications.

Core Properties and Characteristics

Cy5.5 DBCO is a bright and photostable fluorescent dye that is spectrally similar to other common dyes such as Alexa Fluor® 680 and DyLight® 680. A key feature of this dye is its DBCO group, which facilitates a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.^{[1][2][3]} This "click chemistry" reaction allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.^{[4][2][5]}

The fluorescence of **Cy5.5 DBCO** is stable across a wide pH range (pH 4 to 10) and its emission in the near-infrared spectrum minimizes autofluorescence from biological samples.^[6] While it is water-soluble and hydrophilic, which helps to reduce non-specific binding, it is generally not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background.^[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Cy5.5 DBCO**, compiled from various sources.

Table 1: Spectroscopic Properties

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	678 nm	[6][7][8]
Emission Maximum (λ_{em})	694 nm	[6][7]
Extinction Coefficient (ϵ)	190,000 - 198,000 M ⁻¹ cm ⁻¹	[6][7][9][10]
Quantum Yield (Φ)	0.2	[9][10]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	~1161.3 g/mol	[6][7]
Solubility	Water, DMSO, DMF	[6][7][9][11]
Appearance	Blue solid	[6]
Storage Conditions	-20°C, desiccated, in the dark	[7][9][11]

Experimental Protocols

The primary application of **Cy5.5 DBCO** is the labeling of azide-modified molecules through copper-free click chemistry. Below are detailed methodologies for cell surface labeling and subsequent detection via flow cytometry, synthesized from established protocols.[12][13][14]

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the introduction of azide groups onto the surface of cells, preparing them for reaction with **Cy5.5 DBCO**.

Materials:

- Cells of interest
- Complete cell culture medium
- Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
- Phosphate-buffered saline (PBS)

Procedure:

- Culture cells to the desired confluency in a suitable vessel.
- Prepare a stock solution of the azide-modified sugar in a biocompatible solvent (e.g., DMSO).
- Add the azide-modified sugar to the cell culture medium at a final concentration typically ranging from 25 to 50 μM . The optimal concentration should be determined empirically for each cell line.
- Incubate the cells for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
- After the incubation period, wash the cells twice with PBS to remove any unincorporated azide sugar. The cells are now ready for labeling with **Cy5.5 DBCO**.

Protocol 2: Labeling of Azide-Modified Cells with Cy5.5 DBCO for Flow Cytometry

This protocol details the "click" reaction between the azide-labeled cells and **Cy5.5 DBCO**.

Materials:

- Azide-labeled cells (from Protocol 1)
- **Cy5.5 DBCO**

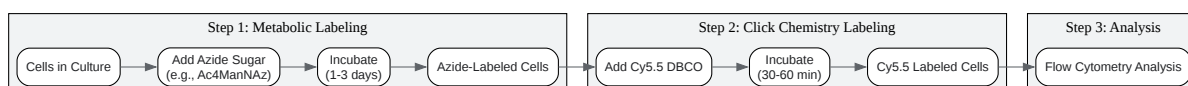
- Serum-free cell culture medium or PBS
- FACS buffer (PBS containing 1-2% FBS and 1 mM EDTA)
- Flow cytometry tubes

Procedure:

- Prepare a stock solution of **Cy5.5 DBCO** in DMSO.
- Dilute the **Cy5.5 DBCO** stock solution in serum-free medium or PBS to a final working concentration (typically 10-20 μ M).
- Resuspend the azide-labeled cells in the **Cy5.5 DBCO** labeling solution.
- Incubate the cells for 30 to 60 minutes at 37°C, protected from light.
- Following incubation, wash the cells three times with FACS buffer to remove any unreacted **Cy5.5 DBCO**.
- Resuspend the cells in an appropriate volume of FACS buffer.
- Analyze the labeled cells using a flow cytometer with excitation and emission filters appropriate for Cy5.5 (e.g., 633 nm or 647 nm laser for excitation and a ~695 nm emission filter).[\[11\]](#)

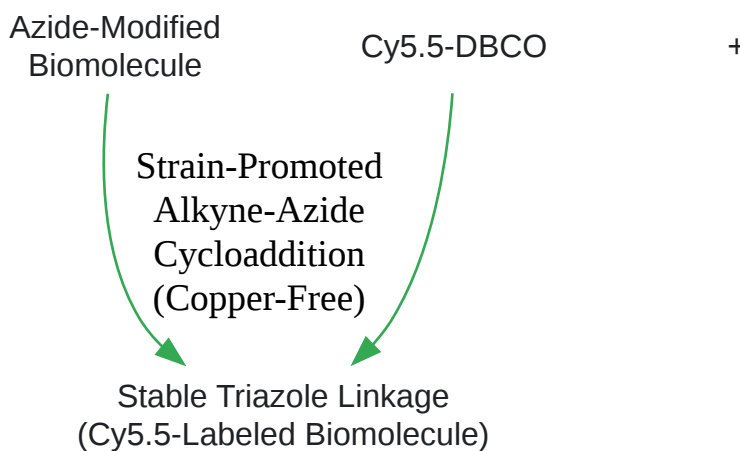
Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.



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Experimental workflow for cell labeling with **Cy5.5 DBCO**.



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The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Applications in Research and Drug Development

The unique properties of **Cy5.5 DBCO** make it a valuable tool in various research and development areas:

- **Cell Tracking and Imaging:** Labeled cells can be tracked *in vitro* and *in vivo* to study cell migration, proliferation, and fate.
- **Drug Delivery and Targeting:** The conjugation of **Cy5.5 DBCO** to drug delivery vehicles (e.g., nanoparticles, liposomes) allows for the visualization and quantification of their biodistribution and cellular uptake.
- **Glycobiology:** As demonstrated in the protocol, **Cy5.5 DBCO** is instrumental in studying glycans and their roles in cellular processes.
- **Bioconjugation:** The specific and efficient nature of the click reaction enables the straightforward labeling of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for various downstream applications.

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